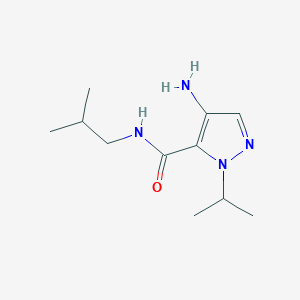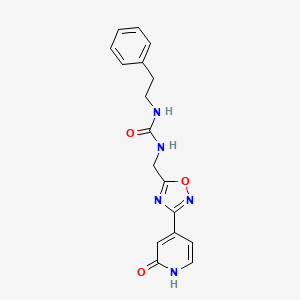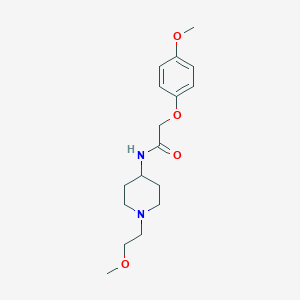
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide, also known as MEOPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOPA is a derivative of acetamide and is classified as an anesthetic agent.
Applications De Recherche Scientifique
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, anesthesia, and neuroprotection. In pain management, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been shown to provide effective analgesia in both acute and chronic pain conditions. In anesthesia, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been used as an alternative to traditional anesthetic agents due to its favorable safety profile and minimal adverse effects. In neuroprotection, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have a protective effect on the brain and spinal cord in animal models of ischemia and traumatic injury.
Mécanisme D'action
The exact mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act primarily through the modulation of the GABAergic system, which is responsible for inhibitory neurotransmission in the central nervous system. N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide is thought to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and subsequent analgesia and anesthesia.
Biochemical and Physiological Effects:
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and cause sedation and analgesia. N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a favorable safety profile, with minimal adverse effects. It also has a rapid onset of action and a short duration of action, making it ideal for use in acute experiments. However, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has some limitations, including its low solubility in water and its potential to cause respiratory depression at high doses.
Orientations Futures
There are several future directions for research on N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the exploration of its potential therapeutic applications in other fields of medicine, such as psychiatry and neurology. Additionally, further research is needed to fully elucidate its mechanism of action and to better understand its long-term effects on the body.
Méthodes De Synthèse
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(4-methoxyphenoxy)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-(2-methoxyethyl)piperidin-4-yl)amine. The final product is obtained through purification and crystallization.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-14(8-10-19)18-17(20)13-23-16-5-3-15(22-2)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBXLQRPFSXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)



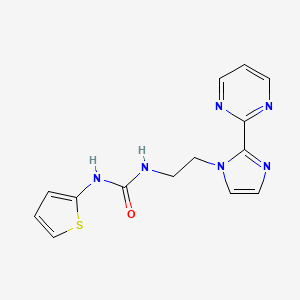

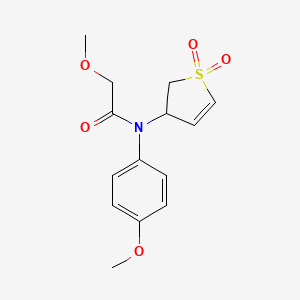


![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)
